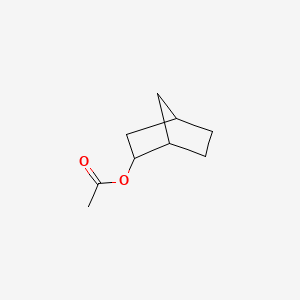

Norbornyl acetate

Description

Historical Evolution of Carbocation Theory and the Norbornyl Cation Debate

The concept of carbocations as reactive intermediates in organic reactions was first proposed in the late 19th and early 20th centuries. unacademy.comwikipedia.org However, for a long time, the chemical community was hesitant to accept the idea of a positively charged carbon species, and these intermediates were considered fleeting and unstable. unacademy.comwikipedia.org The tide began to turn with the work of chemists like Hans Meerwein, who implicated carbocations in rearrangement reactions. unacademy.com

A pivotal chapter in the history of carbocation chemistry began in 1949 when Saul Winstein and his graduate student Daniel Trifan investigated the solvolysis of norbornyl derivatives. github.ioucla.eduacs.org They observed that the exo-2-norbornyl brosylate underwent acetolysis 350 times faster than its endo isomer. github.ioacs.org Furthermore, both the exo and endo starting materials yielded the same product: racemic exo-norbornyl acetate (B1210297). github.iowikipedia.org To explain these stereochemical and kinetic results, Winstein proposed a revolutionary idea: the intermediacy of a bridged, "non-classical" carbocation. github.iochemrxiv.org In this non-classical ion, the positive charge is delocalized over three carbon atoms (C1, C2, and C6) through a three-center, two-electron bond, making it an achiral species. github.iocaltech.edu

Winstein's proposal ignited one of the most significant and contentious debates in the history of physical organic chemistry. github.ioucla.edu The main challenger was Herbert C. Brown of Purdue University. github.ioucla.edu Brown argued that the experimental data could be explained by a rapidly equilibrating pair of classical carbocations (also known as carbenium ions). github.iocaltech.edu He contended that the rate difference between the exo and endo isomers was due to steric hindrance in the endo position, which would slow down the departure of the leaving group. github.io The exclusive formation of the exo product was also attributed to the greater steric accessibility of the exo face for the incoming nucleophile. github.io This began a "holy war" of ideas, fought through numerous publications, lectures, and heated debates at scientific meetings. ucla.educhemistryworld.com

The impasse began to resolve with the development of new experimental techniques. github.io In the 1960s, George A. Olah pioneered the use of "superacids," such as a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), which are far stronger than conventional acids. nobelprize.orgchemistryviews.org These superacids made it possible to prepare and stabilize carbocations in solution at low temperatures, allowing for their direct observation by techniques like nuclear magnetic resonance (NMR) spectroscopy. unacademy.comnobelprize.orgchemistryviews.org Olah's work provided definitive proof for the existence of stable, long-lived carbocations and his NMR studies of the norbornyl cation in superacid media supported Winstein's non-classical, bridged structure. ucla.edunobelprize.orgscribd.com

Key Figures in the Norbornyl Cation Debate

| Scientist | Contribution |

|---|---|

| Saul Winstein | Proposed the non-classical, bridged structure of the norbornyl cation based on solvolysis rate and stereochemical data. github.ioucla.edu |

| Herbert C. Brown | Championed the classical, equilibrating carbocation model, citing steric effects to explain experimental observations. github.ioucla.edu |

| George A. Olah | Developed superacid chemistry, allowing for the direct observation and characterization of stable carbocations, including the norbornyl cation, by NMR spectroscopy. nobelprize.orgchemistryviews.org |

Fundamental Significance of Bridged Systems in Mechanistic Organic Chemistry

Bridged bicyclic compounds, with the norbornyl system being a prime example, are molecules where two rings share three or more atoms, creating a rigid three-dimensional structure. youtube.com This structural rigidity and unique geometry have made them invaluable tools for studying the mechanisms of organic reactions. numberanalytics.comcore.ac.uk

The constrained nature of bridged systems limits conformational flexibility, which allows chemists to study the effects of specific geometric arrangements on reaction rates and outcomes. youtube.com This has been particularly important in understanding concepts like neighboring group participation (also known as anchimeric assistance), where a part of the molecule that is not directly bonded to the reaction center assists in the reaction. iupac.orgquora.comwikipedia.org The norbornyl system itself is the classic example of σ-bond participation, where the electrons in the C1-C6 sigma bond help to stabilize the developing positive charge at C2 during the departure of the leaving group. wikipedia.orgwikipedia.org This participation is only possible from the exo face, explaining the significant rate enhancement compared to the endo isomer. acs.org

Furthermore, the stereochemistry of reactions involving bridged systems is often highly controlled and informative. numberanalytics.comrsc.org The clear distinction between the exo and endo faces of the molecule allows for precise investigation of the stereochemical course of nucleophilic attack, rearrangements, and elimination reactions. youtube.comrsc.org For instance, the observation that solvolysis of both exo- and endo-norbornyl derivatives leads exclusively to exo products provided a crucial piece of evidence in the norbornyl cation debate. github.io

The study of bridged systems has also led to a deeper understanding of:

Rearrangement Reactions: Bridged carbocations are often intermediates in complex rearrangements, such as the Wagner-Meerwein rearrangement. unacademy.com The rigid framework allows for detailed tracking of atom and group migrations.

Addition Reactions: The stereochemistry of additions to the double bond in norbornene and related systems has provided insights into the factors controlling facial selectivity. numberanalytics.com

Synthetic Chemistry: The predictable stereochemical outcomes and unique reactivity of bridged systems have been exploited in the synthesis of complex natural products and other target molecules. gla.ac.ukbeilstein-journals.org

In essence, bridged systems like norbornane (B1196662) serve as model compounds where the geometric and electronic factors influencing a reaction can be isolated and studied in a way that is not possible with more flexible acyclic or monocyclic systems. numberanalytics.com The wealth of knowledge gained from studying the norbornyl system and its derivatives continues to inform our understanding of reaction mechanisms, stereochemistry, and the fundamental principles of physical organic chemistry. core.ac.uknih.gov

Structure

3D Structure

Properties

CAS No. |

34640-76-1 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-bicyclo[2.2.1]heptanyl acetate |

InChI |

InChI=1S/C9H14O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3 |

InChI Key |

YXNICIBZSREEPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC2CCC1C2 |

Origin of Product |

United States |

Mechanistic Organic Chemistry: Solvolysis and Rearrangements of Norbornyl Acetate Precursors

Rearrangement Pathways in Norbornyl Systems

Hydride and Alkyl (Methide) Shifts

The solvolysis of norbornyl acetate (B1210297) precursors often proceeds via carbocation intermediates. Due to the inherent strain and specific geometry of the bicyclo[2.2.1]heptane system, these carbocations are prone to significant rearrangements to achieve greater stability or relieve strain. A primary mechanism for this stabilization involves 1,2-hydride shifts and 1,2-alkyl (methide) shifts wikipedia.org.

In the norbornyl system, a carbocation formed at the C2 position can undergo a Wagner-Meerwein rearrangement, which is a 1,2-alkyl shift, typically migrating a group from an adjacent carbon to the positively charged center. For instance, a hydride shift from C3 to C2 (a 3,2-hydride shift) can occur, leading to a carbocation at C3. Similarly, shifts involving other carbons within the bicyclic structure, such as 6,2-hydride shifts, are well-documented and contribute to the complex scrambling of labels observed in isotopic studies cdnsciencepub.comcdnsciencepub.comcore.ac.uk. These rearrangements are often facilitated by the formation of non-classical bridged carbocations, where a sigma bond or a lone pair of electrons from an adjacent atom helps delocalize the positive charge, effectively stabilizing the intermediate wikipedia.orgwikidoc.org. The Wagner-Meerwein rearrangement is a thermally allowed pericyclic process, often occurring readily even at low temperatures wikipedia.org.

Isotopic Scrambling as Evidence for Rearrangements

Isotopic labeling has been instrumental in unraveling the complex rearrangement pathways of norbornyl systems during solvolysis. By incorporating isotopes such as deuterium (B1214612) (²H) or carbon-14 (B1195169) (¹⁴C) into specific positions of the norbornyl acetate precursor, researchers can track the movement of atoms through the reaction mechanism.

Studies involving deuterium-labeled norbornyl brosylates, for example, have demonstrated significant scrambling of the deuterium label from its original position to other carbons within the bicyclic framework cdnsciencepub.comcdnsciencepub.com. Specifically, in the acetolysis of exo- or endo-2-norbornyl brosylate-2-d, NMR analysis of the recovered substrate and products revealed that the deuterium label could migrate from C2 to C1 and C6, and also from C2 to C3 cdnsciencepub.com. This scrambling is direct evidence for rapid hydride shifts, such as the 3,2-hydride shift, occurring via carbocation intermediates. The observation that isotopic scrambling can occur not only during the solvolysis reaction itself but also through internal return processes and subsequent scrambling in the initially formed product highlights the dynamic nature of these intermediates cdnsciencepub.comcdnsciencepub.com. The extensive isotopic scrambling observed, with ¹⁴C labels found at all seven positions of the norbornyl system, strongly supports the involvement of multiple rearrangement pathways, including Wagner-Meerwein shifts and 6,2-hydride shifts wikipedia.orgresearchgate.net.

Stereochemical Consequences of Reaction Mechanisms

The rigid bicyclic structure of this compound precursors dictates specific stereochemical outcomes during solvolysis, often leading to highly predictable product distributions and the loss of stereochemical information from the starting material.

Stereoselectivity of Product Formation (Exo-Preference)

A hallmark of reactions involving the norbornyl system is the pronounced preference for the formation of exo products, regardless of whether the starting material was the exo or endo isomer. For instance, the acetolysis of both exo- and endo-2-norbornyl sulfonates (like tosylates or brosylates) predominantly yields exo-2-norbornyl acetate wikipedia.orgcaltech.edu. This strong exo-preference is attributed to the nature of the carbocation intermediate. The proposed non-classical bridged ion, often depicted as a nortricyclonium ion or a delocalized ion with σ-participation, presents a plane of symmetry that allows nucleophilic attack from either face. However, steric factors and electronic preferences often lead to a greater propensity for attack from the less hindered exo face wikipedia.orgwikidoc.org. The rigid structure prevents attack from the endo face due to steric hindrance from the C7 bridge.

Racemization Phenomena in Optically Active Substrates

When optically active this compound precursors are subjected to solvolysis, a significant degree of racemization is typically observed, often leading to racemic products. For example, the acetolysis of enantiomerically pure exo-2-norbornyl brosylate yields racemic exo-2-norbornyl acetate wikipedia.orgwikidoc.org. This complete or near-complete loss of optical activity is a strong indicator of the reaction proceeding through an achiral or rapidly equilibrating chiral intermediate.

The formation of a symmetrical, non-classical bridged carbocation intermediate, such as the norbornonium ion, readily explains this observed racemization. Because this intermediate possesses a plane of symmetry, nucleophilic attack by the solvent (e.g., acetate from acetic acid) can occur equally from both sides, leading to an equal mixture of enantiomers, hence a racemic product wikipedia.orgwikidoc.orgutexas.edu. The rate of racemization often parallels the rate of solvolysis, further supporting the involvement of a common, symmetrical intermediate caltech.edumsu.edu.

Correlation of Stereochemistry with Proposed Intermediates

The observed stereochemical outcomes—namely, the exclusive formation of exo products and the complete racemization of optically active starting materials—are directly correlated with the proposed carbocation intermediates. The debate between classical and non-classical carbocation descriptions has largely been resolved in favor of non-classical, bridged ions for the norbornyl system.

The high exo:endo rate ratio observed in the solvolysis of norbornyl derivatives (e.g., exo-2-norbornyl tosylate reacts about 350 times faster than its endo counterpart) is explained by anchimeric assistance (neighboring group participation) from the C6-C1 sigma bond in the exo isomer. This assistance leads to the formation of a stabilized, bridged carbocation intermediate core.ac.ukwikidoc.orglibretexts.org. This non-classical ion, with its delocalized charge and three-center, two-electron bond, is inherently symmetrical wikipedia.orgwikidoc.org. Consequently, nucleophilic attack on this intermediate, regardless of whether it originates from the exo or endo starting material, occurs with equal probability from both faces that lead to the exo product, resulting in racemization wikipedia.orgwikidoc.orgcaltech.eduutexas.edu. The endo isomer may initially form a classical ion-pair, but this is rapidly converted to the more stable non-classical ion, or it may react via a pathway that also leads to the exo product with racemization alchemyst.co.ukgla.ac.uk.

Stereochemical Characterization and Chiral Discrimination

Enantiomeric Differentiation of Norbornyl Acetate (B1210297) and its Stereoisomers

The fundamental stereochemical features of norbornyl acetate arise from the bicyclo[2.2.1]heptane skeleton, which can accommodate substituents in either an exo or endo orientation relative to the C7 bridge. Specifically, 2-norbornyl acetate, the most commonly studied isomer, features an acetate group attached to the C2 carbon. This C2 carbon is a chiral center, meaning that both the exo and endo diastereomers of 2-norbornyl acetate exist as a pair of enantiomers: the (R) and (S) configurations.

The study of the norbornyl cation has provided crucial insights into the stereochemical outcomes observed during reactions involving this compound precursors. The acetolysis of exo-norbornyl sulfonates, for instance, proceeds approximately 350 times faster than that of the corresponding endo isomers scribd.comacs.orggiet.edu. This pronounced rate difference is attributed to anchimeric assistance provided by the C1-C6 sigma bond in the exo isomer, which facilitates the formation of a delocalized, symmetric, non-classical carbocation intermediate scribd.comacs.orggiet.edugithub.iofliphtml5.comtcaexamguide.comwikipedia.org. This symmetric intermediate, possessing a plane of symmetry, allows for nucleophilic attack by acetate from either face, leading to a racemic mixture of exo-norbornyl acetate, even when starting from an optically pure exo-sulfonate scribd.comacs.orggithub.iowikipedia.orgic.ac.uk. The endo isomer also predominantly yields the exo acetate product, often with a high degree of racemization, reinforcing the role of this common, symmetric cationic species in directing the stereochemical outcome scribd.comacs.orgwikipedia.orgic.ac.ukchemistrydocs.com. The high stereoselectivity observed in product formation, with minimal endo isomer generated, highlights the dominant influence of this non-classical cation wikipedia.org.

Analytical Techniques for Enantiomeric Excess Determination

Quantifying the enantiomeric composition, or enantiomeric excess (e.e.), of chiral compounds like this compound isomers is critical for understanding reaction pathways and product purity. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when augmented with chiral shift reagents (CSRs), offers a direct method for determining the enantiomeric excess of chiral molecules researchgate.netresearchgate.net. CSRs, such as lanthanide complexes like Ytterbium(III) tris[3-heptadecafluoroctyl-2,4-hexanedionate] (Yb(hfc)₃), form transient, labile diastereomeric complexes with the enantiomers of the analyte researchgate.netresearchgate.net. This interaction leads to differential chemical shifts, known as Lanthanide-Induced Shifts (LIS), for the nuclei of the enantiomers, effectively splitting their signals researchgate.netresearchgate.net.

In the case of exo-norbornyl acetate, ¹³C NMR studies utilizing Yb(hfc)₃ have demonstrated the ability to distinguish enantiomers by observing signal splitting for various carbon atoms researchgate.netresearchgate.net. For instance, signals corresponding to carbons such as C4 and C7 have exhibited observable splitting, allowing for the quantification of the enantiomeric composition researchgate.netresearchgate.net.

An alternative NMR-based strategy involves derivatizing chiral alcohols, such as the norborneols (precursors to norbornyl acetates), with chiral derivatizing agents (CDAs). A widely used CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). The reaction of a racemic alcohol with this agent produces a mixture of two diastereomeric esters. These diastereomeric esters display distinct signals in ¹⁹F NMR spectroscopy due to the presence of the trifluoromethyl group, which facilitates the determination of the original alcohol's enantiomeric excess tandfonline.comtandfonline.com. Studies have reported enantiomeric excesses for resolved norborneols determined through this method, with values reaching up to 92% for (S)-(–)-endo-2-norborneol and 84% for (R)-(+)-exo-2-norborneol, typically after a prior kinetic resolution step tandfonline.comtandfonline.com.

Methods for Chiral Resolution

The separation of enantiomers of this compound or its precursor alcohols can be achieved through various chiral resolution techniques, enabling access to enantiomerically pure compounds.

Enzymatic Kinetic Resolution: Biocatalysis, particularly the use of lipases, provides an efficient pathway for chiral resolution. Lipases can selectively catalyze reactions, such as esterification or hydrolysis, with one enantiomer of a racemic substrate at a significantly higher rate than the other tandfonline.comtandfonline.com. For example, porcine pancreatic lipase (B570770) has been employed to selectively acetylate one enantiomer of racemic norborneol or to selectively hydrolyze one enantiomer of a racemic norbornyl ester. This process results in the enrichment of the unreacted enantiomer or the formation of a resolved ester, thereby facilitating the determination of enantiomeric excess tandfonline.comtandfonline.com.

Chiral Chromatography: Preparative chiral chromatography, employing High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with chiral stationary phases (CSPs), offers a direct method for separating enantiomers benchchem.comimperial.ac.uk. CSPs are designed to interact differently with the enantiomers of an analyte, leading to distinct retention times and enabling their separation. For bicyclic acetates, such as bornyl acetate isomers, β-cyclodextrin-based columns have proven effective for resolution, suggesting similar applicability for this compound enantiomers benchchem.com.

Compound List

this compound (general)

2-Norbornyl acetate (exo and endo isomers)

Norborneol (exo and endo isomers)

Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride)

Ytterbium(III) tris[3-heptadecafluoroctyl-2,4-hexanedionate] (Yb(hfc)₃)

Norbornene

exo-Norbornyl tosylate

endo-Norbornyl tosylate

exo-Norbornyl brosylate

exo-2-Norbornyl-N-n-butylcarbamate

(R)-(+)-exo-2-norbornyl-N-n-butylcarbamate

(S)-(–)-exo-2-norbornyl-N-n-butylcarbamate

(R)-(+)-endo-2-norbornyl-N-n-butylcarbamate

(S)-(–)-endo-2-norbornyl-N-n-butylcarbamate

(R)-(+)-exo-2-norborneol

(S)-(–)-exo-2-norborneol

(R)-(+)-endo-2-norborneol

(S)-(–)-endo-2-norborneol

Norbornyl butyrate (B1204436) (racemic)

(R)-exo-norbornyl butyrate

(R)-endo-norbornyl butyrate

Data Tables

Table 1: Enantiomeric Excess Determination of Norborneols via ¹⁹F NMR of Mosher's Esters

| Compound (Precursor Alcohol) | Chiral Derivatizing Agent | ¹⁹F NMR Signal (ppm) for Diastereomeric Esters | Observed Enantiomeric Excess (e.e.) (%) |

| (R)-(+)-exo-2-norborneol | Mosher's Acid Chloride | -73.965 / -74.130 | 84 |

| (S)-(–)-exo-2-norborneol | Mosher's Acid Chloride | -73.965 / -74.130 | 80 |

| (R)-(+)-endo-2-norborneol | Mosher's Acid Chloride | -74.026 / -74.185 | 90 |

| (S)-(–)-endo-2-norborneol | Mosher's Acid Chloride | -74.026 / -74.185 | 92 |

Note: The specific ppm values correspond to the diastereomeric Mosher's esters derived from the respective norborneol enantiomers. The data is derived from lipase-catalyzed kinetic resolutions followed by derivatization tandfonline.comtandfonline.com.

Table 2: ¹³C NMR Lanthanide-Induced Shifts (LIS) for exo-Norbornyl Acetate

| Carbon Atom | Typical Chemical Shift (ppm) | Lanthanide Shift Reagent | Observation of Enantiomeric Splitting |

| C4 | ~38-40 | Yb(hfc)₃ | Yes |

| C7 | ~30-32 | Yb(hfc)₃ | Yes |

Note: Typical chemical shifts are approximate. The use of Yb(hfc)₃ has been shown to induce Lanthanide-Induced Shifts (LIS) leading to observable splitting of ¹³C NMR signals for carbons like C4 and C7 in exo-norbornyl acetate, enabling enantiomeric differentiation researchgate.netresearchgate.net. Specific LIS values are not provided in a tabular format in the source material.

Advanced Spectroscopic Characterization of Norbornyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the structure of organic molecules, providing detailed information about the connectivity and environment of atomic nuclei. For norbornyl acetate (B1210297), both proton (¹H) and carbon-13 (¹³C) NMR are crucial for structural assignment, while advanced NMR techniques offer deeper insights into dynamic processes and complex structural correlations.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution NMR spectra provide characteristic chemical shifts and coupling constants that serve as fingerprints for molecular structure. The bicyclic nature of norbornyl acetate leads to complex spectral patterns, particularly for the protons and carbons of the norbornane (B1196662) skeleton, which can exhibit distinct signals for exo and endo configurations.

The methyl protons of the acetate group typically appear as a singlet around δ 2.0 ppm in ¹H NMR spectra. The proton attached to the carbon bearing the acetoxy group (C-2) shows a characteristic signal, often a multiplet, with its exact chemical shift and multiplicity depending on the stereochemistry at C-2. For instance, in exo-norbornyl acetate, the proton at C-2 (acetoxy-bearing carbon) has been reported to appear as a multiplet around δ 4.70 ppm, with a coupling constant (J) of approximately 8 Hz cdnsciencepub.com. The remaining protons of the norbornane skeleton contribute to a complex envelope of signals, typically in the δ 1.0–2.8 ppm range, with specific assignments often requiring advanced techniques or comparison with known standards cdnsciencepub.commodgraph.co.uk.

¹³C NMR spectroscopy further aids in structural elucidation by providing distinct signals for each unique carbon atom. The carbonyl carbon of the acetate group typically resonates in the δ 170–175 ppm range, characteristic of esters libretexts.orglibretexts.org. The carbon bearing the acetoxy group (C-2) is deshielded by the oxygen atom and appears further downfield compared to other saturated carbons, often in the range of δ 70–75 ppm google.comcaltech.edu. The carbons of the norbornane skeleton exhibit shifts influenced by their position, stereochemistry, and proximity to the ester group, with C-1 and C-4 (bridgehead carbons) typically appearing around δ 40–45 ppm, and other methylene (B1212753) carbons (C-3, C-5, C-6) in the δ 20–40 ppm range google.comcaltech.educdnsciencepub.com. The bridge carbon (C-7) also shows a characteristic shift.

Table 5.1.1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |

| ¹H | CH₃ (acetate) | ~2.00 | Singlet | cdnsciencepub.com |

| ¹H | CH (C-2, exo) | ~4.70 | ~8 (doublet with fine structure) | cdnsciencepub.com |

| ¹³C | C=O (acetate) | ~170–175 | - | Characteristic ester carbonyl libretexts.orglibretexts.org |

| ¹³C | C-2 (acetoxy) | ~70–75 | - | Deshielded by oxygen google.comcaltech.edu |

| ¹³C | C-1, C-4 | ~40–45 | - | Bridgehead carbons google.comcaltech.educdnsciencepub.com |

| ¹³C | C-3, C-5, C-6 | ~20–40 | - | Methylene carbons google.comcaltech.educdnsciencepub.com |

| ¹³C | C-7 | ~30–40 | - | Bridge carbon google.comcaltech.educdnsciencepub.com |

Note: Specific assignments for all norbornyl protons and carbons can be complex and may vary slightly depending on the isomer and experimental conditions. Data is representative and drawn from studies on this compound and related norbornyl systems.

Dynamic NMR Studies of Carbocation Intermediates

Norbornyl systems are well-known for their propensity to form non-classical carbocations, which undergo rapid rearrangements. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these processes. By lowering the temperature, the rates of rearrangements, such as hydride shifts and Wagner-Meerwein shifts, can be significantly slowed down, allowing for the observation of distinct species that would otherwise rapidly interconvert.

Studies on the 2-norbornyl cation, often generated from norbornyl derivatives like brosylates, have shown that at very low temperatures (e.g., -150°C or below), NMR spectra reveal a static, non-classical bridged structure wikipedia.orgcore.ac.ukgithub.ioresearchgate.netsubstack.com. At slightly higher temperatures (e.g., -80°C), rapid rearrangements occur, leading to averaged signals that can be interpreted as rapidly equilibrating classical carbocations. The observation of specific spectral features, such as the equivalence of certain carbon atoms (e.g., C-1, C-2, and C-6) at intermediate temperatures due to fast Wagner-Meerwein shifts, provides direct evidence for these dynamic processes wikipedia.orgresearchgate.netsubstack.com. The use of techniques like solid-state NMR at temperatures as low as 5 K has further confirmed the absence of classical structures, supporting the non-classical bridged nature of the cation wikipedia.orggithub.io.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To resolve the complex spectral patterns and unambiguously assign signals in this compound, multidimensional NMR techniques are essential. These methods establish correlations between different nuclei, providing crucial structural information.

COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H spin-spin couplings, showing which protons are adjacent to each other through bonds. It is invaluable for tracing proton connectivity through the norbornane framework, helping to distinguish between different methylene and methine protons researchgate.netsapub.orghuji.ac.ilwisc.edu.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes one-bond correlations between protons and the carbons to which they are directly attached. This is particularly useful for assigning proton signals to their corresponding carbon signals, especially for quaternary carbons or in cases of spectral overlap researchgate.netsapub.orghuji.ac.ilwisc.edumdpi.com. It is also effective for identifying non-equivalent methylene protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This technique is critical for connecting different molecular fragments, confirming the presence of the acetate group and its attachment to the norbornane skeleton, and for assigning signals to quaternary carbons or carbons far from protons researchgate.netsapub.orghuji.ac.ilwisc.edu.

The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound, confirming its structure and stereochemistry researchgate.netsapub.orghuji.ac.ilwisc.edu.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron Spectroscopy (PES) is a surface-sensitive technique used to study the electronic structure of molecules by measuring the kinetic energy of electrons ejected when a sample is irradiated with photons, typically UV or X-rays nasa.govmnstate.edu. For this compound, PES can provide information about its ionization potentials (IPs), which correspond to the energies of its highest occupied molecular orbitals (HOMOs).

The resulting photoelectron spectrum displays peaks corresponding to the different IPs, offering insights into the electronic configuration and the nature of bonding within the molecule. Studies on related ester compounds have utilized PES to investigate their electronic properties acs.org. While direct PES data for this compound is not extensively detailed in the provided snippets, the technique is fundamental for understanding the electronic landscape of such molecules, complementing other spectroscopic methods. Related techniques like X-ray Photoelectron Spectroscopy (XPS or ESCA) have been pivotal in characterizing transient species like the norbornyl cation, providing evidence for its structure on timescales much faster than NMR researchgate.netsubstack.com.

Infrared and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands associated with the ester functional group. The carbonyl (C=O) stretching vibration is a strong and distinctive band, typically appearing in the range of 1700–1780 cm⁻¹, with methyl acetates often showing this band around 1745 cm⁻¹ chem-soc.siuc.eduslideshare.net. The C-O stretching vibrations of the ester linkage are also prominent, usually found in the 1100–1280 cm⁻¹ region chem-soc.siuc.edu. Vibrations associated with the acetate methyl group, such as rocking and bending modes, also contribute to the spectrum chem-soc.si.

The norbornane skeleton gives rise to C-H stretching vibrations in the 2850–3000 cm⁻¹ region orgsyn.org. Skeletal vibrations, including ring deformations and bending modes, are typically found in the lower frequency "fingerprint" region (below 1500 cm⁻¹) and are highly specific to the molecule's structure, aiding in identification slideshare.netmdpi.comanton-paar.com. While IR spectroscopy is particularly sensitive to vibrations that cause a change in dipole moment (like C=O stretch), Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability, often providing strong signals for symmetrical bonds and skeletal modes uc.eduresearchgate.net. The combination of both techniques offers a comprehensive analysis of the vibrational modes of this compound.

Table 5.3: Characteristic IR Vibrational Frequencies for this compound

| Vibration Type | Wavenumber (cm⁻¹) | Assignment | Reference |

| C=O Stretch (ester) | 1745 | Carbonyl stretching of the acetate group | chem-soc.siuc.edu |

| C-O Stretch (ester) | 1100–1280 | Ester C-O stretching | chem-soc.siuc.edu |

| CH₃ Rock (acetate) | ~1002 | Methyl group rocking vibration | chem-soc.si |

| C-H Stretch (aliphatic) | 2850–3000 | Norbornane skeleton C-H stretching | orgsyn.org |

| Skeletal Vibrations | <1500 | Ring deformations, bending modes of the skeleton | mdpi.comanton-paar.com |

Note: Specific frequencies can vary based on experimental conditions and the precise isomeric form.

Computational and Theoretical Investigations of Norbornyl Systems

Quantum Chemical Calculations

Quantum chemical methods, including ab initio and Density Functional Theory (DFT), have been extensively applied to unravel the intricacies of norbornyl systems. These computational approaches allow for the detailed analysis of molecular structures, energies, and reaction mechanisms, often complementing and validating experimental observations.

Ab Initio and Density Functional Theory (DFT) Studies of Carbocation Stability and Geometry

The debate surrounding the structure of the 2-norbornyl cation—whether it exists as a classical secondary carbocation or a non-classical, bridged species—has been largely settled through rigorous computational studies. Early ab initio calculations, employing basis sets such as STO-3G and 4-31G, provided early support for the non-classical bridged structure of the 2-norbornyl cation core.ac.uk. Subsequent, higher-level calculations, including those using MP2/6-311G(2d,2p) and various DFT functionals, have consistently reinforced this finding core.ac.ukresearchgate.net.

These studies have revealed that the non-classical 2-norbornyl carbocation is significantly more stable than its classical counterpart. Theoretical analyses indicate that the non-classical cation is comparable in stability to tertiary carbocations, such as the tert-butyl cation, and is approximately 8–16 kcal/mol more stable than typical secondary carbocations core.ac.uk. The geometry of the non-classical cation is characterized by a three-center, two-electron (3c-2e) bond, where a bridging carbon atom (C7) participates in bonding with two other carbon atoms (C1 and C2) github.ioresearchgate.netwikipedia.org. Optimized geometries from these calculations show distinct bond lengths: the C1-C2 distance is typically around 1.388 Å, while the bridging C1-C7 and C2-C7 distances are longer, around 1.802 Å and 1.825 Å, respectively researchgate.netscispace.com. These values are markedly different from the standard C-C single bond length of approximately 1.54 Å found in classical carbocations, underscoring the unique nature of the non-classical structure. DFT calculations have also explored the relative stabilities of boron analogs, generally favoring non-classical structures researchgate.netresearchgate.net.

Table 6.1.1: Key Geometric Parameters and Relative Stability of 2-Norbornyl Cation Structures

| Parameter/Method | Classical 2-Norbornyl Cation | Non-Classical 2-Norbornyl Cation | Source(s) |

| Relative Stability | - | ~8-16 kcal/mol more stable than secondary cations core.ac.uk | core.ac.uk |

| C1-C2 Bond Length | ~1.54 Å (typical single bond) | ~1.388 Å | researchgate.netscispace.com |

| C1-C7 Bond Length | ~1.54 Å (typical single bond) | ~1.802 Å | researchgate.netscispace.com |

| C2-C7 Bond Length | ~1.54 Å (typical single bond) | ~1.825 Å | researchgate.netscispace.com |

| Computational Level | N/A | MP2/6-311G(2d,2p), DFT core.ac.ukresearchgate.net | core.ac.ukresearchgate.net |

Exploration of Potential Energy Surfaces and Transition States

The exploration of potential energy surfaces (PES) using quantum chemical methods has been crucial for understanding the dynamic rearrangements and reaction pathways of norbornyl systems, particularly in the isomerization of the 2-norbornyl cation. These studies have revealed complex mechanistic pathways involving hydride and methyl shifts, as well as ring-opening processes researchgate.netbeilstein-journals.org.

For instance, the isomerization of the 2-norbornyl cation to the more stable 1,3-dimethylcyclopentenyl cation (DMCP⁺) has been extensively studied. Born–Oppenheimer molecular dynamics (BOMD) simulations combined with ab initio computations have elucidated intricate rearrangement mechanisms. These explorations have identified multiple viable pathways, some involving consecutive ring-openings and acyclic allylic cation intermediates, while others proceed through shorter routes researchgate.net. The energy barriers for these initial steps can differ by as little as 1.0 kcal/mol, indicating that multiple pathways are kinetically accessible researchgate.net.

Specific transition states have been characterized, such as a proposed cyclic transition state for certain rearrangements researchgate.net. The mechanism of isomerization from the 2-norbornyl cation to the 3-norbornyl cation has been investigated, with some studies suggesting a 3,2-proton shift as the dominant pathway, rather than the previously accepted 3,2-hydride shift, with an activation energy of approximately 10.9 kcal/mol worldscientific.com. Computational studies have also indicated that the preferred route for isomerization may involve cleavage of the C3–C4 bond, with a lower activation energy (23.5 kcal/mol) compared to ring opening of the non-classical center (33.2 kcal/mol) researchgate.net. The complexity is highlighted by the finding that over 109 pathways can contribute to the full sequence of isomerizations from the 2-norbornyl cation to its most stable isomer researchgate.net.

Molecular Dynamics Simulations of Reactivity and Solvation Effects

Molecular Dynamics (MD) simulations offer a powerful means to study the dynamic behavior of norbornyl systems, particularly their reactivity and the influence of solvation on their structure and stability. These simulations provide insights into the time-dependent evolution of molecular systems, capturing the dynamic processes that occur during reactions.

MD simulations have been employed to model the solvolysis of norbornyl derivatives, such as exo- and endo-norbornyl brosylate, in explicit solvent environments like acetic acid github.ioucla.eduresearchgate.netescholarship.org. These simulations have confirmed that the solvolysis of exo-norbornyl derivatives involves the rapid formation of the non-classical σ-bridged norbornyl cation, occurring within femtoseconds of C–O bond cleavage github.ioucla.edu. In contrast, the endo-solvolysis proceeds in a dynamically stepwise fashion, with the non-classical cation forming later researchgate.netescholarship.org. Simulations have also shown that in acetic acid solution, the norbornyl cation predominantly exists in its non-classical form, with classical geometries being a negligible component github.ioresearchgate.net.

The role of solvent in stabilizing carbocations has also been a focus of MD studies. Simulations of classical and non-classical 2-norbornyl cations surrounded by model solvents have indicated that the difference in stabilization energies between the two forms due to the solvent medium is relatively small, often less than 1 kcal/mol ias.ac.in. However, the nature of the solvent can influence the observed reactivity and the energy differences between various cation structures ic.ac.uk. For example, studies using explicit water molecules and continuum solvation models have explored how solvent interactions affect the geometry and stability of the norbornyl cation, suggesting that even minor asymmetries can arise due to solvent and counterion interactions ic.ac.uk. The development of robust protocols for preparing explicitly solvated systems is crucial for obtaining stable MD simulation trajectories and reliable results nih.gov.

Theoretical Models for σ-Participation and Non-Classical Bonding

Theoretical models are essential for explaining the phenomenon of σ-participation and the resulting non-classical bonding observed in norbornyl cations. These models go beyond simple Lewis structures to describe delocalized bonding arrangements.

The concept of non-classical bonding in the 2-norbornyl cation centers on σ-delocalization, where electrons from a C–C σ bond (specifically, the C1–C6 bond) are shared with the developing carbocationic center (C2) core.ac.ukwikipedia.orgprinceton.edu. This interaction leads to a three-center, two-electron (3c-2e) bond, effectively creating a bridged structure where the positive charge is delocalized over three atoms. Theoretical models, such as Natural Bond Orbital (NBO) analysis, have been used to quantify this delocalization, showing significant contributions from the bridging atoms to the orbital containing the positive charge researchgate.net.

These models explain the enhanced stability and altered reactivity of the norbornyl cation. The σ-participation effectively stabilizes the positive charge, making the non-classical cation a lower energy minimum on the potential energy surface compared to a classical secondary carbocation core.ac.ukresearchgate.net. Theoretical studies utilizing the Quantum Theory of Atoms in Molecules (QTAIM) have provided further evidence for these delocalized bonding patterns, identifying bond critical points and bond paths that support the bridged structure comporgchem.comscielo.br. Some interpretations suggest that the norbornyl system can be viewed through concepts like "sigma aromaticity," where rigid structures facilitate exo-selective reactions and contribute to the stability of the cation researchgate.net. The interplay between σ-participation and other electronic effects, such as π-complexation, has also been investigated, with some studies suggesting that the cation might exist as a π-complex or a resonance hybrid structure under certain conditions worldscientific.comresearchgate.netcomporgchem.com.

The ongoing theoretical exploration of norbornyl systems, employing advanced computational techniques and sophisticated theoretical models, continues to refine our understanding of chemical bonding and reaction mechanisms, solidifying the non-classical nature of the 2-norbornyl cation as a fundamental concept in organic chemistry.

Synthetic Utility of the Norbornyl Acetate Scaffold in Organic Synthesis

Norbornyl Derivatives as Chiral Scaffolds and Auxiliaries in Asymmetric Synthesis

The inherent rigidity and defined stereochemical environment of the norbornyl framework make its derivatives valuable tools in asymmetric synthesis. Natural products such as camphor (B46023) and fenchone, which are derivatives of the norbornane (B1196662) skeleton, have long been recognized for their utility as chiral pool starting materials and as chiral auxiliaries core.ac.uk. These compounds, available in enantiomerically pure forms, can impart chirality to reaction products through various synthetic transformations.

Beyond these natural products, synthetic modifications of the norbornyl skeleton itself can lead to chiral scaffolds. For instance, the use of chiral auxiliaries derived from norbornyl systems has been explored to control stereochemistry in a range of reactions. Furthermore, the development of chiral ligands incorporating the norbornyl framework, such as 2-azanorbornane derivatives, has proven effective in asymmetric catalysis, enabling high enantioselectivities in transformations like palladium-catalyzed allylic alkylation researchgate.net.

A notable strategy involves the kinetic resolution of racemic mixtures or the enantioselective synthesis of chiral building blocks. For example, the reaction of diisopinocampheylborane (B13816774) (Ipc₂BH) with aldehydes, particularly when employing exo-norbornyl derivatives, can lead to the formation of boronic esters with enantiomeric purities exceeding 99% ee. This process leverages the diastereoselective hydroboration of alkenes followed by kinetic resolution with aldehydes, effectively enriching the desired enantiomer dtic.milias.ac.in. Additionally, enzymatic methods, such as lipase-catalyzed transesterification of cis-endo-5-norbornene-2,3-dimethanol, have been employed to synthesize chiral norbornene derivatives, which can then serve as chiral building blocks nih.gov. The analysis of enantiomeric excess in such compounds, including norbornyl acetates, can be facilitated by chiral lanthanide shift reagents researchgate.net.

Table 1: Norbornyl Derivatives in Asymmetric Synthesis

| Derivative/Scaffold | Role in Asymmetric Synthesis | Reaction Type/Application | Achieved Enantioselectivity (ee) | Reference(s) |

| Camphor/Fenchone derivatives | Chiral pool starting materials, chiral auxiliaries | Various asymmetric transformations; precursors for chiral ligands | High (e.g., 80-95% for ligands) | core.ac.uk |

| 2-Azanorbornane derivatives | Chiral (N,N)-donating ligands | Asymmetric catalysis (e.g., allylic alkylation) | Up to 95% | researchgate.net |

| Ipc₂BH with exo-norbornyl derivatives | Chiral reagent for kinetic resolution | Hydroboration-kinetic resolution of aldehydes to chiral boronic esters | >99% | dtic.milias.ac.in |

| Chiral norbornene derivatives | Chiral building blocks | Lipase-catalyzed transesterification; synthesis of optically active compounds | Specific ee varies | nih.gov |

| Norbornyl systems (general) | Chiral scaffolds, auxiliaries, or part of chiral catalysts | Diverse asymmetric reactions, including those involving carbocations | Varies widely | core.ac.ukresearchgate.net |

Application as Intermediates in the Synthesis of Complex Bicyclic Molecules

The norbornyl and norbornene skeletons are highly valued as intermediates and building blocks in the synthesis of complex organic molecules, particularly those with bicyclic or polycyclic structures. The inherent strain in the norbornene double bond imparts significant reactivity, making it amenable to a wide array of transformations, including Diels-Alder reactions and various click chemistry approaches iris-biotech.deresearchgate.net. These reactions allow for the efficient construction of intricate molecular architectures.

Norbornene derivatives are particularly useful in modern synthetic strategies, such as palladium-catalyzed cooperative catalysis, which enables the construction of polyfunctionalized arenes nih.govacs.orgsnnu.edu.cn. The rigid structure of the norbornyl scaffold can also dictate the stereochemical outcome of reactions, facilitating the synthesis of specific isomers or complex bicyclic systems with controlled regiochemistry core.ac.ukresearchgate.net. For instance, tetrabromonorbornyl derivatives have been utilized as starting materials for the rapid synthesis of novel spirolactam building blocks through a series of regio- and chemoselective reactions figshare.com. Furthermore, the norbornyl framework has been identified as a key intermediate in the synthesis of various pharmaceuticals, underscoring its broad applicability core.ac.uk.

Table 2: Norbornyl Scaffolds in Complex Molecule Synthesis

| Target Molecule/Class | Role of Norbornyl Scaffold | Synthetic Strategy/Key Reaction | Reference(s) |

| Spirolactam building blocks | Intermediate | From tetrabromonorbornyl derivatives; cleavage, C-C bond formation | figshare.com |

| Polyfunctionalized arenes | Building block | Palladium/norbornene cooperative catalysis | nih.govacs.orgsnnu.edu.cn |

| Carbocyclic hydrocarbons | Building block | Palladium-catalyzed allylation of norbornadiene/norbornene | researchgate.net |

| Complex bicyclic and polycyclic molecules | Structural scaffold, intermediate | Diels-Alder reactions, click chemistry, rigid structure influence | core.ac.ukiris-biotech.deresearchgate.net |

| Pharmaceutical intermediates | Precursor | General utility in synthetic pathways | core.ac.uk |

| Functionalized biomolecules and materials (e.g., ADCs) | Reactive handle for bioconjugation | Click reactions (e.g., with tetrazines) | iris-biotech.de |

Research into Novel Norbornyl-based Ligands and Catalysts

The unique structural attributes of norbornyl derivatives have spurred research into their application as components of novel ligands and catalysts for various chemical transformations. The development of chiral ligands featuring the norbornyl framework, such as those derived from 2-azanorbornane, has shown promise in asymmetric catalysis, enabling high enantioselectivities in metal-catalyzed reactions researchgate.net. Similarly, fenchol-based phosphorus ligands, which are structurally related to the norbornane system, have been investigated for their efficacy in palladium-catalyzed cross-coupling reactions core.ac.uk.

Norbornene and norbornadiene themselves serve as valuable diene ligands in transition metal catalysis, particularly with palladium, facilitating diverse catalytic processes such as the construction of polyfunctionalized arenes researchgate.netnih.govacs.orgsnnu.edu.cn. Research also extends to the synthesis of highly stable organometallic compounds, where tetra-1-norbornyl derivatives of transition metals exhibit exceptional stability attributed to their steric bulk and resistance to β-hydrogen elimination researchgate.net. More recently, the design of chiral dinitrogen ligands, such as biimidazolines (BiIM), has enabled asymmetric palladium/norbornene cooperative catalysis for the assembly of C-N axially chiral scaffolds with good enantioselectivity nih.gov. These efforts highlight the ongoing exploration of the norbornyl motif in designing sophisticated catalytic systems.

Table 3: Norbornyl-Based Ligands and Catalysts

| Ligand Type/Structure | Metal | Catalyzed Reaction | Performance (Yield/ee) | Reference(s) |

| 2-Azanorbornane-based ligands | Transition metals (e.g., Pd) | Asymmetric catalysis (e.g., allylic alkylation) | Up to 95% ee, good yields | researchgate.net |

| Fenchol-based phosphorus ligands | Palladium | Alkyl-aryl cross-coupling | Varies | core.ac.uk |

| Norbornene/Norbornadiene | Transition metals (e.g., Pd) | Cooperative catalysis, allylation, construction of polyfunctionalized arenes | Varies | researchgate.netnih.govacs.orgsnnu.edu.cn |

| Tetra-1-norbornyl metal complexes | Transition metals (Ti-Co) | Formation of stable homoleptic metal alkyls | Exceptional stability | researchgate.net |

| Chiral dinitrogen ligands (e.g., BiIM) | Palladium | Asymmetric Pd/norbornene cooperative catalysis (C-N bond formation) | Good enantioselectivity | nih.gov |

Compound List:

Norbornyl acetate (B1210297)

Norbornane

Norbornene

Norbornadiene

Camphor

Fenchone

2-Azanorbornane

Diisopinocampheylborane (Ipc₂BH)

Tetrahalo norbornyl derivatives

Tetrabromonorbornyl derivatives

Spirolactam building blocks

2-Norbornanethiol

Q & A

Q. What experimental approaches are used to determine the stereochemical outcome of norbornyl acetate synthesis?

To analyze exo/endo product ratios, researchers employ chiral chromatography (HPLC or GC) and polarimetry to distinguish enantiomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly NOE (Nuclear Overhauser Effect) experiments, can confirm spatial arrangements in rigid bicyclic systems. For example, acetolysis of optically pure exo-2-norbornyl tosylate yields racemic exo acetate, confirmed by retention of configuration in SN1-like mechanisms . X-ray crystallography is also used to resolve ambiguous stereochemistry in crystalline derivatives .

Q. How do reaction conditions influence the product distribution in this compound synthesis?

Key variables include:

- Solvent polarity : Acetolysis in low-polarity solvents (e.g., benzene) favors cationic intermediates, while polar solvents (acetonitrile) may stabilize ion pairs, slightly altering reaction rates .

- Temperature : Elevated temperatures (e.g., >100°C) promote radical pathways, but norbornyl systems predominantly form cationic intermediates even under mild conditions .

- Leaving groups : Brosylates (p-bromobenzenesulfonates) exhibit faster reaction rates compared to tosylates due to better leaving-group ability, as shown in kinetic studies .

Advanced Research Questions

Q. How can contradictory data on endo acetate formation in norbornyl systems be resolved?

Conflicting observations of endo acetate (e.g., 0.4% in some studies vs. 20% in others) arise from differences in ion-pair dynamics and nucleophilic attack pathways. Methodological strategies include:

- Isotopic labeling : Tracking oxygen or hydrogen isotopes to distinguish between solvent-derived vs. ion-pair acetate attack .

- Solvent-switching experiments : Comparing acetolysis in acetic acid vs. deuterated analogs to probe solvent participation .

- Computational modeling : Density functional theory (DFT) studies of transition states to identify steric/electronic barriers to endo attack .

Q. What evidence supports the involvement of a non-classical norbornyl cation in acetolysis?

The debate centers on the cation’s symmetry and lifetime:

- Racemization studies : Exo-2-norbornyl brosylate acetolysis produces racemic exo acetate, indicating a planar or rapidly equilibrating cation .

- Kinetic isotope effects (KIE) : Low primary KIE (kH/kD ≈ 1) supports rate-determining ionization rather than nucleophilic attack .

- Trapping experiments : Attempts to intercept intermediates with super-nucleophiles (e.g., azide ions) fail, suggesting short-lived ion pairs .

Q. How do counterions influence the stereoselectivity of this compound formation?

Counterions in ion pairs can bias nucleophilic attack. For example:

- Weakly coordinating counterions (e.g., SbF6⁻) allow solvent-derived acetate to attack the exo face preferentially.

- Tight ion pairs (e.g., with triflate counterions) restrict solvent access, leading to endo attack in some cases (ratio 1.2:1 for endo:exo) .

Methodologically, varying counterions (e.g., Cl⁻ vs. BF4⁻) and monitoring product ratios via GC-MS can isolate these effects .

Methodological Challenges and Solutions

Q. How to design experiments to distinguish between competing cationic and radical pathways?

- Radical traps : Adding TEMPO or galvinoxyl to quench radical intermediates; absence of product inhibition confirms cationic dominance .

- Solvent dielectric constant studies : Minimal rate variation between benzene (ε=2.28) and acetonitrile (ε=3.5) rules out radical pathways, which are more solvent-sensitive .

Q. What analytical techniques are critical for studying this compound’s ion-pair dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.